4-{[5-(Cyclohexyloxy)[1,2,4]triazolo[1,5-A]pyrimidin-7-YL]amino}benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[5-(Cyclohexyloxy)[1,2,4]triazolo[1,5-A]pyrimidin-7-YL]amino}benzenesulfonamide is a complex organic compound belonging to the class of benzenesulfonamides. These compounds are characterized by a sulfonamide group attached to a benzene ring. This particular compound features a triazolopyrimidine moiety, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[5-(Cyclohexyloxy)[1,2,4]triazolo[1,5-A]pyrimidin-7-YL]amino}benzenesulfonamide typically involves multiple steps:
Formation of the Triazolopyrimidine Core: This step often starts with the cyclization of appropriate precursors to form the triazolopyrimidine ring.
Introduction of the Cyclohexyloxy Group: The cyclohexyloxy group is introduced via nucleophilic substitution reactions, often using cyclohexanol and a suitable leaving group like a halide.
Attachment of the Benzenesulfonamide Moiety: The final step involves coupling the triazolopyrimidine intermediate with a benzenesulfonamide derivative, typically using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyloxy group, leading to the formation of cyclohexanone derivatives.
Reduction: Reduction reactions can target the triazolopyrimidine ring, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield cyclohexanone derivatives, while substitution could introduce various functional groups onto the benzene ring.
Scientific Research Applications
4-{[5-(Cyclohexyloxy)[1,2,4]triazolo[1,5-A]pyrimidin-7-YL]amino}benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways.
Medicine: Research is ongoing into its potential therapeutic applications, including as an anti-cancer agent and in the treatment of inflammatory diseases.
Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-{[5-(Cyclohexyloxy)[1,2,4]triazolo[1,5-A]pyrimidin-7-YL]amino}benzenesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.
Pathways Involved: By inhibiting CDKs, the compound can disrupt cell cycle progression, leading to cell cycle arrest and potentially apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-{[5-(Cyclohexyloxy)[1,2,4]triazolo[1,5-A]pyrimidin-7-YL]amino}benzenesulfonamide: This compound itself.
This compound derivatives: Variants with different substituents on the benzene ring or triazolopyrimidine moiety.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique biological activities and potential therapeutic applications. Its ability to inhibit CDKs makes it a promising candidate for anti-cancer therapies.
Properties
Molecular Formula |
C17H20N6O3S |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
4-[(5-cyclohexyloxy-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]benzenesulfonamide |
InChI |
InChI=1S/C17H20N6O3S/c18-27(24,25)14-8-6-12(7-9-14)21-15-10-16(22-17-19-11-20-23(15)17)26-13-4-2-1-3-5-13/h6-11,13,21H,1-5H2,(H2,18,24,25) |
InChI Key |
RPJIMTALCNCQLV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC2=NC3=NC=NN3C(=C2)NC4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.